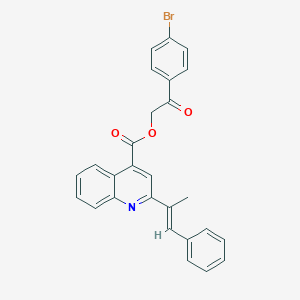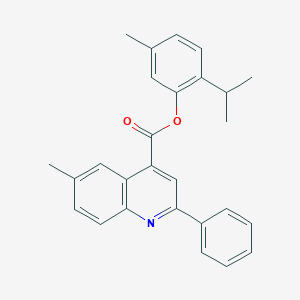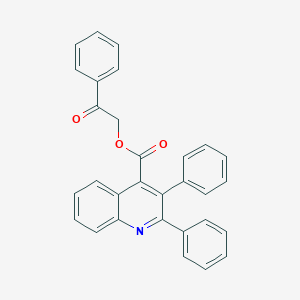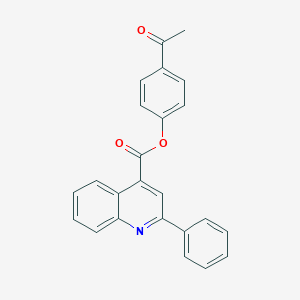
4-Acetylphenyl 2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl 2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with phenyl and acetylphenyl groups
Mechanism of Action
Target of Action
The primary targets of 4-Acetylphenyl 2-Phenylquinoline-4-Carboxylate are Histone Deacetylases (HDACs) and bacterial cells . HDACs are a group of enzymes that remove acetyl groups from histone proteins, playing a crucial role in gene expression . Bacterial cells are targeted due to the compound’s antibacterial properties .
Mode of Action
The compound interacts with its targets in different ways. In the case of HDACs, it acts as an inhibitor . It exhibits significant HDAC3 selectivity against HDAC1, 2, 3, and 6 . As for bacterial cells, it displays good antibacterial activity against Staphylococcus aureus .
Biochemical Pathways
The compound affects the histone acetylation-deacetylation pathway by inhibiting HDACs . This can lead to changes in gene expression, potentially contributing to its anticancer effects .
Pharmacokinetics
Its low cytotoxicity suggests it may have favorable bioavailability and safety profiles.
Result of Action
In terms of molecular and cellular effects, the compound induces G2/M cell cycle arrest and promotes apoptosis . These effects contribute to its anticancer activity . It also exhibits antibacterial activity, with some derivatives showing strong inhibition against Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be achieved through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . The resulting product undergoes amidation, reduction, acylation, and amination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
4-Acetylphenyl 2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections
Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: A precursor in the synthesis of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate.
Cinchophen: Another quinoline derivative with anti-inflammatory properties.
Quinaldic acid: A quinoline derivative used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a histone deacetylase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
(4-acetylphenyl) 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c1-16(26)17-11-13-19(14-12-17)28-24(27)21-15-23(18-7-3-2-4-8-18)25-22-10-6-5-9-20(21)22/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVBFXBCYFOJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
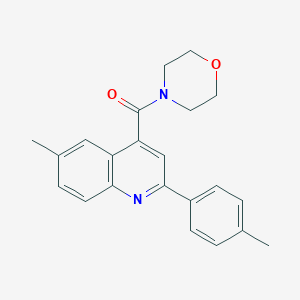
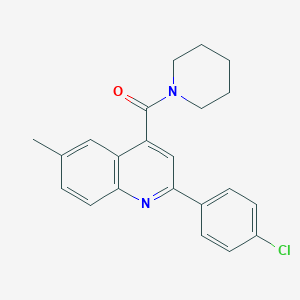
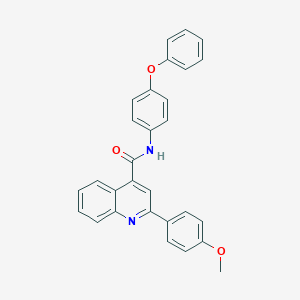
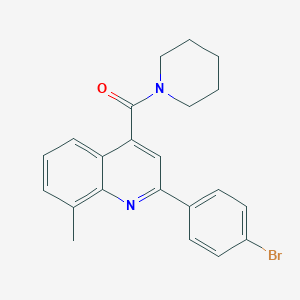
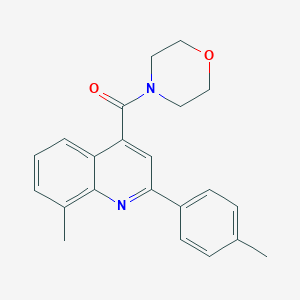
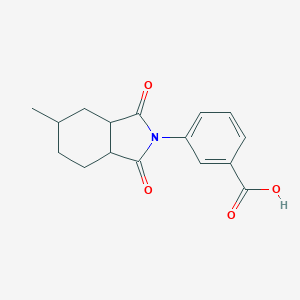
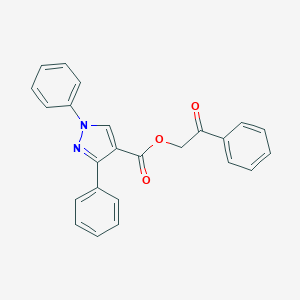
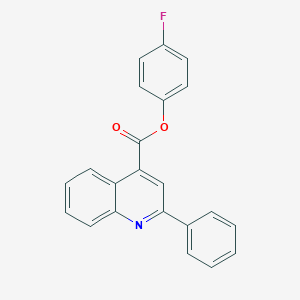

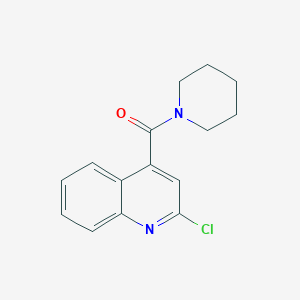
![3-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B435757.png)
